
1,2-二苯基丁酮
描述
1,2-Diphenylbutan-1-one is a useful research compound. Its molecular formula is C16H16O and its molecular weight is 224.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Diphenylbutan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168889. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Diphenylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diphenylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
立体异构体的拆分和纯化
1,2-二苯基丁酮衍生物已被研究用于立体异构体的拆分。例如,2,3-二苯基丁烷-1,4-二醇的拆分是使用 (S)-脯氨酸和硼酸实现的,从而得到高度对映体富集的异构体 (Periasamy、Rao 和 Seenivasaperumal,2001)。
四取代咪唑的合成
相关衍生物(S)-3-甲基-1, 1-二苯基丁烷-1, 2-二胺已被用作温和有效的有机催化剂,用于合成 1, 2, 4, 5-四取代咪唑,表现出高产率和环境友好性 (Rana、Rahman、Roy 和 Roy,2018)。
在药物合成中的应用
1,2-二苯基丁酮的衍生物 1-(对-烷氧基苯基)-1,2-二苯基丁烷-1-醇用于抗癌药物他莫昔芬的合成。该过程涉及立体选择性脱水反应 (Mccague,1987)。
作为聚合物改性剂
结构相关的分子 2,3-二甲基-2,3-二苯基丁烷在聚合物交联中用作自由基引发剂,在聚烯烃的阻燃剂中用作增效剂。这种用法旨在提高聚合物的阻燃效果,同时最大程度地减少其对聚合物性能的影响 (Xiao-don,1999)。
安全和危害
The safety data sheet for “1,2-Diphenylbutan-1-one” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
1,2-diphenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKJKVIZTFFFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305043, DTXSID10864670 | |
| Record name | 1,2-diphenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_36221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16282-16-9 | |
| Record name | 16282-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-diphenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 1,2-diphenylbutan-1-one described in the research?
A: The research highlights a novel synthetic route for highly stereodefined tetrasubstituted acyclic all-carbon olefins []. This method utilizes 1,2-diphenylbutan-1-one as a starting material and proceeds through a bis(2,6-xylyl)phosphate intermediate. This approach offers a high degree of stereocontrol, achieving a 97:3 stereoselectivity in the synthesis of tamoxifen, an anti-cancer drug. This highlights the potential of 1,2-diphenylbutan-1-one as a valuable building block in the synthesis of complex molecules with defined stereochemistry.
Q2: What other applications for 1,2-diphenylbutan-1-one are suggested by the research?
A: One study identifies 1,2-diphenylbutan-1-one as one of the major compounds in an extract derived from the marine bacterium Streptomyces sp. GMY01 []. This extract demonstrated significant antiplasmodial activity against Plasmodium falciparum []. This finding suggests that 1,2-diphenylbutan-1-one, either alone or in combination with other metabolites, could be a promising lead for developing new anti-malarial treatments.
Q3: How does the stereochemistry of related compounds influence their properties?
A: Research exploring the stereochemical assignment of 1,2-diphenylbut-3-en-1-ols and their epoxy derivatives emphasizes the importance of stereochemistry in determining molecular properties []. Different stereoisomers of these compounds, despite having the same molecular formula, exhibit distinct physical and chemical characteristics, ultimately influencing their biological activity and potential applications. This highlights the need for precise stereocontrol in synthetic methods, as exemplified by the synthesis of 1,2-diphenylbutan-1-one derivatives for specific applications like drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


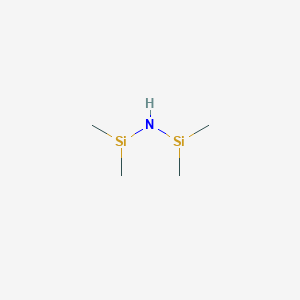


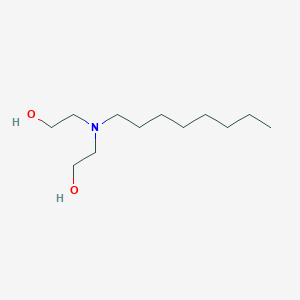
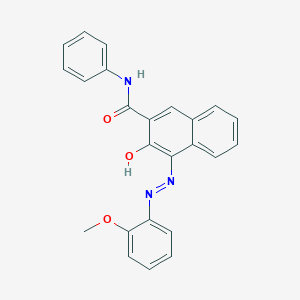
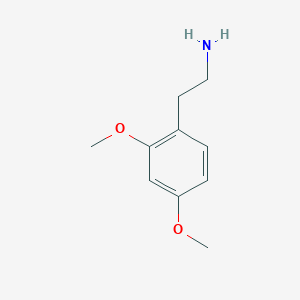
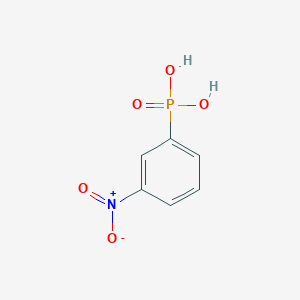
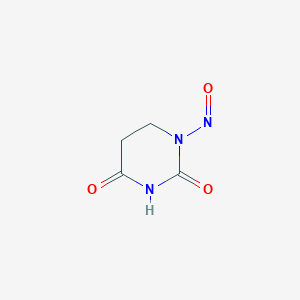
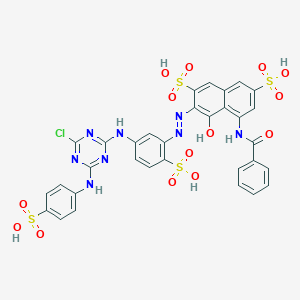
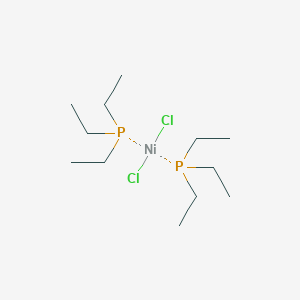

![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)


